molecular formula C9H7BrS3 B12455449 4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole

4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole

Katalognummer: B12455449
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: DZZNZMHVFNRJBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-bromophenyl)dithiole-3-thione is a sulfur-containing heterocyclic compound that has gained significant attention due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a bromophenyl group attached to a dithiole-3-thione ring, making it a unique structure in the realm of organic chemistry.

Vorbereitungsmethoden

The synthesis of 5-(4-bromophenyl)dithiole-3-thione typically involves the reaction of 4-bromobenzaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiole-3-thione ring . The reaction conditions often include the use of a polar solvent such as dimethylformamide and a strong base like potassium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

5-(4-bromophenyl)dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(4-bromophenyl)dithiole-3-thione has been extensively studied for its applications in various fields:

    Chemistry: It serves as a precursor for synthesizing other sulfur-containing heterocycles.

    Biology: This compound has shown potential as an antioxidant and anti-inflammatory agent.

    Medicine: Research indicates its potential use in cancer chemoprevention due to its ability to activate Nrf2 signaling and induce phase II enzymes.

    Industry: It is used in the development of materials with specific electronic properties.

Wirkmechanismus

The primary mechanism by which 5-(4-bromophenyl)dithiole-3-thione exerts its effects involves the activation of Nrf2 signaling pathways. This activation leads to the induction of phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative stress and chemical carcinogenesis . The molecular targets include various transcription factors and enzymes involved in cellular defense mechanisms.

Vergleich Mit ähnlichen Verbindungen

5-(4-bromophenyl)dithiole-3-thione can be compared with other dithiolethiones such as:

    4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione: Known for its wide-spectrum inhibitory effects on chemical carcinogenesis.

    Anethole dithiolethione: Used as a saliva stimulant and has shown antioxidant properties.

    S-Danshensu: Known for its pharmacological activities, including anti-HIV properties. The uniqueness of 5-(4-bromophenyl)dithiole-3-thione lies in its specific bromophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C9H7BrS3

Molekulargewicht

291.3 g/mol

IUPAC-Name

4-(4-bromophenyl)-1-sulfanylidene-1,3-dithiole

InChI

InChI=1S/C9H7BrS3/c10-8-3-1-7(2-4-8)9-5-13(11)6-12-9/h1-5H,6H2

InChI-Schlüssel

DZZNZMHVFNRJBC-UHFFFAOYSA-N

Kanonische SMILES

C1SC(=CS1=S)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.